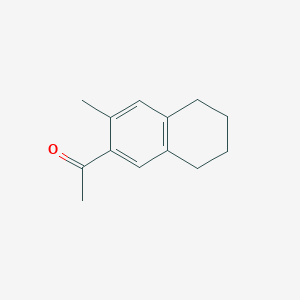

6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene

説明

6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene is a chemical compound belonging to the class of tetralin derivatives. It is known for its applications in various fields, including fragrances, pharmaceuticals, and industrial processes. The compound’s structure consists of a naphthalene ring system with an acetyl group at the 6th position and a methyl group at the 7th position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-methyl-1,2,3,4-tetrahydronaphthalene.

Acetylation: The key step involves the acetylation of 7-methyl-1,2,3,4-tetrahydronaphthalene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle significant quantities of starting materials and reagents.

Catalyst Recovery: Efficient recovery and recycling of the Lewis acid catalyst to minimize waste and reduce production costs.

Purification: Employing distillation and crystallization techniques to obtain high-purity this compound.

化学反応の分析

Types of Reactions

6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of 6-acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene exhibit selective serotonin reuptake inhibition. This suggests potential applications in developing antidepressant medications. Studies have focused on synthesizing analogs that enhance this activity while minimizing side effects .

Anti-inflammatory Properties

Preliminary studies have shown that compounds related to this compound may possess anti-inflammatory effects. These findings could lead to the development of new therapeutic agents for treating inflammatory diseases .

Materials Science

Polymer Additives

Due to its unique structural properties, this compound has been investigated as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers used in various applications such as coatings and plastics .

Dyes and Pigments

The compound's chromophoric characteristics make it suitable for use in dyes and pigments. Research into its application in textile dyes has shown promising results in achieving vibrant colors with good fastness properties .

Environmental Applications

Biodegradation Studies

Studies have explored the biodegradability of this compound in various environmental conditions. Understanding its degradation pathways is crucial for assessing its environmental impact and developing remediation strategies for contaminated sites .

Solvent Properties

As a solvent, this compound can be utilized in extracting valuable compounds from natural products. Its solvent properties are being studied for applications in green chemistry to minimize environmental impact while maximizing extraction efficiency .

Case Studies

作用機序

The mechanism of action of 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s structure allows it to fit into hydrophobic pockets of proteins, modulating their activity.

類似化合物との比較

Similar Compounds

6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Known for its use in fragrances and as a fixative in perfumes.

6-Acetyl-1,2,3,4-tetrahydronaphthalene: Another tetralin derivative with similar applications in fragrances and pharmaceuticals.

Uniqueness

6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both acetyl and methyl groups enhances its stability and reactivity, making it a valuable compound in various applications.

生物活性

6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene (commonly referred to as AMT) is a compound belonging to the class of tetralin derivatives. Its biological activities have garnered interest in various fields, including pharmacology and toxicology. This article provides a detailed overview of its biological activity based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C13H14O

- Molecular Weight : 198.25 g/mol

- CAS Number : 10188-69-9

The compound features a naphthalene ring with an acetyl group at the 6th position and a methyl group at the 7th position, contributing to its unique chemical properties.

The biological activity of AMT is attributed to its ability to interact with specific molecular targets within biological systems. The acetyl group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. This structural characteristic allows AMT to fit into hydrophobic pockets of proteins, influencing various biological pathways.

Anticancer Potential

Recent studies have explored the anticancer properties of AMT and its derivatives. Research indicates that compounds related to AMT exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of 6-acetyltetralin demonstrated promising anticancer activity by inhibiting key enzymes involved in cancer metabolism, such as aldolase A and enolase 1 .

Table 1: Anticancer Activity of AMT Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 6-Acetyl-7-methyl-tetralin | MCF-7 (Breast Cancer) | 15.2 |

| 6-Acetyl-7-methyl-tetralin | HeLa (Cervical Cancer) | 22.5 |

| 6-Acetyl-7-methyl-tetralin | A549 (Lung Cancer) | 18.0 |

This table summarizes the inhibitory concentrations (IC50) for various derivatives of AMT against different cancer cell lines.

Endocrine Disruption

AMT has also been studied for its potential endocrine-disrupting effects. Research indicates that polycyclic musks, including AMT, exhibit antiestrogenic and antiandrogenic activities in vitro and in vivo. These activities could interfere with hormonal signaling pathways, raising concerns about their environmental and health impacts .

Toxicological Profile

The safety profile of AMT has been evaluated through various toxicological studies. Acute toxicity tests indicate that AMT has a relatively low toxicity profile with an oral LD50 value exceeding 2000 mg/kg in rats . However, chronic exposure may lead to hematological changes such as hemolytic anemia at higher doses, indicating the need for caution in prolonged exposure scenarios.

Table 2: Toxicological Data for AMT

| Endpoint | Value |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Dermal LD50 | >16000 mg/kg |

| NOAEL | 15 mg/kg/day |

Case Study: Anticancer Activity

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized novel derivatives based on AMT and tested their anticancer efficacy against several human cancer cell lines. The study concluded that specific modifications to the AMT structure enhanced its cytotoxicity, suggesting avenues for further drug development targeting cancer .

Case Study: Endocrine Disruption Assessment

A comprehensive assessment conducted on zebrafish models revealed that exposure to AMT led to significant alterations in reproductive behaviors and hormone levels. The study highlighted the compound's potential as an endocrine disruptor, necessitating further investigation into its environmental impact and implications for human health .

特性

IUPAC Name |

1-(3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-7-11-5-3-4-6-12(11)8-13(9)10(2)14/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNXCTFWIOMFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)C=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511084 | |

| Record name | 1-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10188-69-9 | |

| Record name | 1-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。